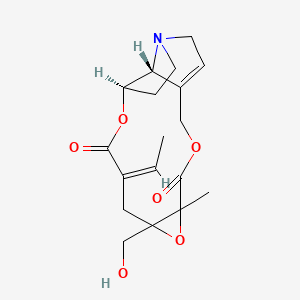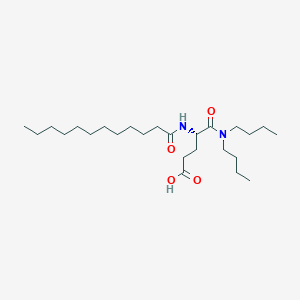
2-Methylpiperidine hydrochloride
Vue d'ensemble
Description
2-Methylpiperidine hydrochloride is an organic compound with the molecular formula C₆H₁₄ClN. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is commonly used in organic synthesis and pharmaceutical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methylpiperidine hydrochloride can be synthesized through various methods. One common approach involves the alkylation of piperidine with methyl iodide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol.
Industrial Production Methods: In industrial settings, this compound is often produced through continuous flow synthesis. This method involves the use of a stainless steel column packed with a catalyst, such as Raney nickel, to facilitate the reaction. The process is efficient and allows for large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylpiperidone using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form 2-methylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as sodium azide or sodium cyanide in an organic solvent.
Major Products Formed:
Oxidation: 2-Methylpiperidone.
Reduction: 2-Methylpiperidine.
Substitution: Corresponding substituted piperidine derivatives.
Applications De Recherche Scientifique
2-Methylpiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with piperidine moieties.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylpiperidine hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand for certain receptors, modulating their activity. It can also participate in enzyme-catalyzed reactions, influencing metabolic pathways. The specific mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methylpiperidine hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
Piperidine: A parent compound with a similar structure but without the methyl group.
2-Methylpiperidine: The free base form of this compound.
4-Methylpiperidine: A structural isomer with the methyl group at a different position.
Compared to these compounds, this compound offers distinct reactivity and solubility characteristics, making it valuable in specific applications.
Propriétés
IUPAC Name |
2-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILCQNXKQKRGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481545 | |
| Record name | 2-Methylpiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5119-88-0 | |
| Record name | 5119-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-methylpiperidine hydrochloride in the synthesis described in the research paper?
A1: In the study titled "Umsetzungen von 0,3-Dialkyl-1,3-diaza-2-chloro-5,6-benzo-1,3,2-phosphorinan-4-onen; Darstellung von P(III)-Derivaten" [1, 2], this compound is used as a reagent to substitute the chlorine atom in 1,3-dimethyl-1,3-diaza-2-chloro-5,6-benzo-1,3,2-phosphorinan-4-one (compound 1) with a 2-methylpiperidinyl group, yielding the P-substituted derivative (compound 4).
Q2: Can you elaborate on the structural characteristics of this compound relevant to this reaction?
A2: this compound is a secondary amine hydrochloride salt. The secondary amine group plays a crucial role in the substitution reaction. The nitrogen atom in the amine group acts as a nucleophile, attacking the electrophilic phosphorus atom in compound 1 and displacing the chlorine atom. This nucleophilic substitution is a common method for modifying organophosphorus compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1252312.png)


![[(1S,1'R,2'S,5R,6S,6'S,9R)-2'-formyl-6'-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1252316.png)


